molecular formula C13H10F3N3O2S B1421796 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid CAS No. 1065075-64-0

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1421796
CAS No.: 1065075-64-0
M. Wt: 329.3 g/mol
InChI Key: OPYHQOTZSQNMFL-UHFFFAOYSA-N
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Description

Introduction

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid stands as a representative example of modern synthetic organic chemistry's ability to create structurally complex molecules with potential therapeutic applications. This compound belongs to the broader class of substituted pyrimidines, which have garnered considerable attention in pharmaceutical research due to their diverse biological activities and structural versatility. The molecular architecture incorporates a pyrimidine ring system as the central scaffold, decorated with strategically positioned functional groups that significantly influence both its chemical behavior and biological properties. The systematic study of such compounds contributes to the advancement of medicinal chemistry and the development of new therapeutic agents.

The compound's development reflects contemporary trends in drug discovery, where researchers increasingly focus on creating molecules with optimized pharmacological profiles through careful structural modification. The integration of fluorinated aromatic systems, sulfur-containing substituents, and carboxylic acid functionality represents a thoughtful approach to molecular design aimed at achieving specific biological targets. Understanding the fundamental chemical properties of this compound provides essential insights for further research and potential applications in various scientific domains. The detailed characterization of its chemical identity serves as a foundation for subsequent investigations into its biological activity and synthetic accessibility.

Properties

IUPAC Name

2-methylsulfanyl-4-[4-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c1-22-12-17-6-9(11(20)21)10(19-12)18-8-4-2-7(3-5-8)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYHQOTZSQNMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136336
Record name 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065075-64-0
Record name 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065075-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-[[4-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Cyclocondensation and Chlorination

This method begins with the reaction of S-methylisothiourea sulfate and diethyl ethoxy-methylene malonate in an ethanol-sodium hydroxide solution.

  • Step 1 : Cyclocondensation at a molar ratio of 1:1.9–2.4 (S-methylisothiourea sulfate to diethyl ethoxy-methylene malonate) yields 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester as an intermediate.
  • Step 2 : Chlorination with thionyl chloride (molar ratio 1:1–1.8) produces 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester .
Parameter Value
Intermediate Yield Not explicitly reported
Final Product Purity Improved via pH regulation

Alternative Route via 4-(Iodomethyl)pyrimidine Intermediates

A modified approach involves synthesizing 4-(iodomethyl)-2-(methylthio)pyrimidines as intermediates:

  • Step 1 : Reaction of 2-methylisothiourea sulfate with trifluoromethylated aldehydes in HCl/MeOH under reflux for 48 hours.
  • Step 2 : Iodination with KI in acetone yields iodomethyl derivatives (62–65% yield).
  • Coupling : The iodomethyl intermediate reacts with 4-(trifluoromethyl)aniline, followed by ester hydrolysis.
Parameter Value
Key Reagent KI in acetone
Yield 62–65% (iodinated intermediate)

Atwal-Biginelli Cyclocondensation Method

This method employs a Knoevenagel condensation followed by cyclocondensation:

  • Reactants : S-methylisothiourea hemisulfate and 2-(gem-disubstituted)methylene-3-oxoesters .
  • Conditions : Solvent-free or ethanol-mediated, heated to 80–100°C.
  • Outcome : Direct formation of 1,4-dihydro-2-methylthio-pyrimidine-5-carboxylates , which are oxidized to the aromatic pyrimidine system.
Parameter Value
Scalability Suitable for large-scale synthesis
Tautomerization Observed between 1,4-dihydro and 1,6-dihydro forms

Comparative Analysis of Methods

Method Advantages Limitations
Two-Step Synthesis High safety profile, cost-effective Lower yields for final product
Nucleophilic Substitution High regioselectivity Requires harsh hydrolysis for carboxylic acid
Iodomethyl Intermediate Enables diverse functionalization Multi-step purification
Atwal-Biginelli Scalable, one-pot synthesis Tautomerization complications

Key Research Findings

  • Purification Challenges : Silica gel chromatography is critical for isolating the final product, with hexane/ethyl acetate or ethanol/benzene mixtures as eluents.
  • Yield Optimization : Molar ratios of reagents (e.g., thionyl chloride) significantly impact chlorination efficiency.
  • Functional Group Stability : The methylthio group remains intact under acidic and basic conditions, ensuring structural fidelity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid undergoes several types of chemical reactions:

  • Oxidation: This can lead to the formation of sulfoxides or sulfones.

  • Reduction: Common in modifying the pyrimidine ring structure.

Common Reagents and Conditions

  • Oxidation Reagents: Such as hydrogen peroxide or peracids.

  • Reduction Reagents: Including hydrogen gas over a palladium catalyst.

  • Substitution Reagents: Halides, alkylating agents, and nucleophiles under varying conditions (acidic, basic, or neutral pH).

Major Products

  • Sulfoxides: Result from the oxidation of the methylthio group.

  • Reduced Pyrimidines: From reduction reactions.

  • Functionalized Pyrimidines: Through substitution reactions introducing new groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds similar to 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid exhibit potential anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation and survival .
  • Antiviral Properties : The compound's structure suggests potential activity against viral infections. Pyrimidine derivatives have been investigated for their ability to inhibit viral replication, making them candidates for antiviral drug development .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and obesity. This inhibition can lead to therapeutic benefits by modulating metabolic processes .

Agricultural Applications

  • Pesticide Development : Due to its unique chemical structure, this compound has potential applications in developing new pesticides. Compounds with similar structures have been shown to exhibit herbicidal and insecticidal activities .
  • Plant Growth Regulators : Research into pyrimidine derivatives has revealed their potential as growth regulators in plants, promoting growth or inhibiting unwanted growth of certain species .

Materials Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Such modifications are valuable in creating advanced materials for various industrial applications .
  • Fluorescent Dyes : The compound's unique electronic properties may allow it to be utilized as a fluorescent dye in various applications, including bio-imaging and sensors .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound resulted in significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Pesticide Efficacy

In agricultural trials, a derivative of the compound was tested against common pests affecting crops. Results indicated a high efficacy rate compared to traditional pesticides, suggesting its viability as an eco-friendly alternative in pest management strategies.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzymes: Inhibition or activation of enzymes by binding to active sites.

  • Receptors: Modulation of receptor activity, affecting signaling pathways.

  • DNA/RNA: Potential interactions influencing genetic expression.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Alkylamino Groups: The 4-(trifluoromethyl)phenylamino group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to 4-isobutylamino (logP ~2.1) . This increases membrane permeability but may reduce aqueous solubility.
  • Carboxylic Acid Position : The 5-COOH group in pyrimidines improves crystallinity and hydrogen-bonding capacity compared to esters (e.g., avanafil intermediates in ).

Biological Activity

2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid, with the CAS number 1065075-64-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's molecular characteristics, biological properties, and research findings related to its efficacy against various biological targets.

Molecular Characteristics

  • Molecular Formula : C13H10F3N3O2S
  • Molecular Weight : 329.3 g/mol
  • Structure : The compound features a pyrimidine core substituted with a methylthio group and a trifluoromethyl phenylamino moiety, which contributes to its unique pharmacological profile.

Antiviral Activity

Recent studies have highlighted the potential of pyrimidine derivatives in antiviral therapies. Compounds similar to this compound have shown promising results against viral targets, particularly in inhibiting RNA polymerases essential for viral replication. For instance, derivatives exhibiting structural similarities have demonstrated IC50 values in the low micromolar range against Hepatitis C Virus (HCV) NS5B polymerase .

Anticancer Properties

Research indicates that compounds with a pyrimidine scaffold can inhibit various cancer cell lines. A study on related pyrimidine derivatives revealed that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress . The specific effects of this compound on cancer cell viability and proliferation remain to be fully elucidated but warrant further investigation.

Inhibition of Enzymatic Activity

The compound's ability to inhibit key enzymes involved in metabolic pathways has been noted. For instance, similar compounds have been identified as inhibitors of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and is often overexpressed in cancer cells. This inhibition can lead to reduced lipid synthesis and altered cellular metabolism, making it a potential therapeutic strategy .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of experiments conducted on cell lines demonstrated that modifications to the pyrimidine structure could enhance biological activity. The introduction of trifluoromethyl groups has been associated with increased potency against specific targets.
    • IC50 values for related compounds ranged from 0.1 μM to 10 μM, indicating significant biological activity at low concentrations .
  • Mechanistic Insights :
    • Mechanistic studies suggest that these compounds may act through multiple pathways, including the induction of reactive oxygen species (ROS) and modulation of apoptosis-related proteins .
    • Further research is needed to clarify the precise molecular mechanisms by which this compound exerts its effects.

Comparative Analysis of Biological Activity

CompoundIC50 (μM)TargetEffect
Compound A0.35HCV NS5BInhibition
Compound B0.20FASNInhibition
2-Methylthio-4-(4-trifluoromethyl)phenylamino-pyrimidine-5-carboxylic acidTBDTBDTBD

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer: The compound is synthesized via multi-step protocols involving pyrimidine core functionalization. Key steps include:

  • Substitution reactions : Chlorination of intermediates using phosphoryl chloride (POCl₃) to introduce reactive sites .
  • Amine coupling : Reacting 4-chloro-pyrimidine intermediates with 4-(trifluoromethyl)aniline derivatives under reflux conditions to install the phenylamino group .
  • Carboxylic acid formation : Hydrolysis of ester-protected intermediates (e.g., methyl or ethyl esters) using acidic or basic conditions .
    Methodological guidance includes optimizing stoichiometry and reaction time to minimize side products.

Advanced: How can the chlorination step in synthesis be optimized to improve yield?

Answer: Chlorination with POCl₃ often suffers from incomplete conversion. Strategies include:

  • Catalytic additives : Using dimethylformamide (DMF) as a catalyst to enhance reactivity .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Work-up optimization : Quenching with ice-water and extracting with dichloromethane to isolate the chlorinated intermediate efficiently .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio at C2, trifluoromethylphenylamino at C4) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peaks matching C₁₄H₁₁F₃N₃O₂S).
  • IR spectroscopy : Identification of carboxylic acid (-COOH) and secondary amine (-NH) stretches .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Combine X-ray crystallography (for unambiguous bond-length/angle confirmation) with NMR data .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Track reaction pathways to confirm substituent positions in ambiguous cases .

Basic: How is compound purity assessed in research settings?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
  • Melting point analysis : Compare observed mp with literature values (e.g., sharp melting points indicate high crystallinity) .
  • Elemental analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values .

Advanced: What methodologies analyze crystal structure, and how does packing influence properties?

Answer:

  • Single-crystal X-ray diffraction : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds between -COOH and pyrimidine N-atoms) .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-F⋯H contacts from trifluoromethyl groups) influencing solubility and stability .

Basic: What solvent systems are effective for recrystallization?

Answer:

  • Polar aprotic mixtures : DMSO:water (5:5) for high solubility at elevated temperatures .
  • Ethanol/water : Gradual cooling to induce crystallization of carboxylic acid derivatives .

Advanced: How can computational chemistry predict reactivity for derivatization?

Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites (e.g., C5-carboxylic acid as a reactive handle) .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to prioritize functional group modifications .

Basic: What intermediates are critical in synthesis, and how are they characterized?

Answer:

  • 4-Chloro-pyrimidine intermediates : Confirmed via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and Cl% elemental analysis .
  • Amine-coupled precursors : Identified by LC-MS ([M+H]+ peaks) and IR (N-H stretches at ~3300 cm⁻¹) .

Advanced: How to address low yields in multi-step syntheses?

Answer:

  • Stepwise optimization : Redesign bottleneck steps (e.g., replacing POCl₃ with PCl₅ for higher chlorination efficiency) .
  • Flow chemistry : Continuous processing to reduce intermediate degradation and improve throughput .

Basic: What are the storage challenges for this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methylthio group .
  • Moisture control : Use desiccants to avoid hydrolysis of the carboxylic acid to esters .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Analog synthesis : Replace trifluoromethyl with cyano or nitro groups to assess electronic effects on bioactivity .
  • Enzyme inhibition assays : Test IC₅₀ values against kinases (e.g., EGFR) to correlate substituent size with potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid

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